molecular formula C25H28FNO5 B12188259 (4E)-5-(4-fluorophenyl)-4-{hydroxy[4-(2-methylpropoxy)phenyl]methylidene}-1-(3-methoxypropyl)pyrrolidine-2,3-dione

(4E)-5-(4-fluorophenyl)-4-{hydroxy[4-(2-methylpropoxy)phenyl]methylidene}-1-(3-methoxypropyl)pyrrolidine-2,3-dione

Cat. No.: B12188259
M. Wt: 441.5 g/mol
InChI Key: ZVCFLZNBJNQYCF-XTQSDGFTSA-N
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Description

5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-[4-(2-methylpropoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones. This compound is characterized by its complex structure, which includes a fluorophenyl group, a hydroxy group, a methoxypropyl group, and a methylpropoxybenzoyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-[4-(2-methylpropoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Pyrrolidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction.

    Addition of the Hydroxy Group: This can be done through hydroxylation reactions using oxidizing agents.

    Attachment of the Methoxypropyl Group: This step may involve alkylation reactions.

    Incorporation of the Methylpropoxybenzoyl Group: This can be achieved through acylation reactions using benzoyl chloride derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, to form ketones or aldehydes.

    Reduction: Reduction reactions may target the carbonyl groups to form alcohols.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound can be used as a precursor for synthesizing various derivatives with potential biological activities.

Biology

    Biological Studies: It may be used in studies to understand its interaction with biological molecules and its potential as a drug candidate.

Medicine

    Pharmacological Research: The compound may be investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer activities.

Industry

    Material Science: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-[4-(2-methylpropoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The molecular targets could include kinases, ion channels, or nuclear receptors.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one
  • 5-(4-chlorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-[4-(2-methylpropoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The unique combination of functional groups in 5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-[4-(2-methylpropoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one may confer distinct biological activities and chemical properties compared to similar compounds. This uniqueness can be attributed to the specific electronic and steric effects imparted by the fluorophenyl, hydroxy, methoxypropyl, and methylpropoxybenzoyl groups.

Properties

Molecular Formula

C25H28FNO5

Molecular Weight

441.5 g/mol

IUPAC Name

(4E)-5-(4-fluorophenyl)-4-[hydroxy-[4-(2-methylpropoxy)phenyl]methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H28FNO5/c1-16(2)15-32-20-11-7-18(8-12-20)23(28)21-22(17-5-9-19(26)10-6-17)27(13-4-14-31-3)25(30)24(21)29/h5-12,16,22,28H,4,13-15H2,1-3H3/b23-21+

InChI Key

ZVCFLZNBJNQYCF-XTQSDGFTSA-N

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCOC)C3=CC=C(C=C3)F)/O

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCOC)C3=CC=C(C=C3)F)O

Origin of Product

United States

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